(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine
Description
(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is a secondary amine featuring a 2,3-dimethoxy-substituted benzyl group linked to a tetrahydrofuran-2-ylmethylamine moiety. The 2,3-dimethoxybenzyl group contributes electron-donating properties, while the tetrahydrofuran (THF) ring introduces polarity and conformational rigidity.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-13-7-3-5-11(14(13)17-2)9-15-10-12-6-4-8-18-12/h3,5,7,12,15H,4,6,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRFPVLDYQKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis of Tetrahydrofuran Derivatives
- The tetrahydrofuran ring is often synthesized via stereoselective methods to ensure the correct 3D configuration, which is critical for biological activity.
- A patented method describes the preparation of (3R,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan and related compounds, which are bicyclic THF derivatives, using photochemical reactions with 1,3-dioxolane and benzophenone under argon atmosphere. This method avoids racemic mixtures and enzymatic resolution, improving yield and stereoselectivity.
- Protection of hydroxy groups on the THF ring is commonly done using acid chlorides, trialkylsilyl chlorides, or dihydropyran to facilitate subsequent reactions.
Activation and Coupling
- The hydroxy group on the THF ring is activated using coupling agents (e.g., carbodiimides) to form reactive intermediates that can be coupled with amines or other nucleophiles.
- Carbamoylation reactions are carried out in aprotic solvents such as tetrahydrofuran, dimethylformamide, or acetonitrile, often in the presence of bases like triethylamine, at controlled temperatures (-10°C to 20°C) to optimize yield and selectivity.
Amine Formation and Final Assembly
- The key amine linkage is formed by coupling the activated THF intermediate with the (2,3-dimethoxy-benzyl) amine derivative.
- One-pot procedures are preferred to avoid isolation of unstable intermediates, enhancing efficiency and reducing side reactions.
- Catalytic hydrogenation or selective reduction steps are employed to remove protecting groups and reduce nitro or other substituents without affecting sensitive moieties.
Representative Synthetic Scheme and Conditions
Research Findings and Optimization Notes
- Avoidance of racemic mixtures and enzymatic resolution steps significantly improves yield and reduces cost.
- Controlling exothermic reactions during simultaneous reduction and deprotection is critical to prevent side reactions and ensure product purity.
- Crystallization steps with controlled pH and temperature enhance purity and yield of intermediates and final products.
- Use of aprotic solvents and mild bases during coupling reactions improves selectivity and reduces by-products.
- Photochemical methods provide a stereoselective route to bicyclic THF intermediates, which are key to the final compound's biological activity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler benzylamine derivative.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or alkylated benzyl derivatives.
Scientific Research Applications
(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine exerts its effects depends on its interaction with molecular targets. The methoxy groups and the tetrahydrofuran ring may facilitate binding to specific enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Modified Benzyl Groups
- (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 510723-78-1): Replaces the 2,3-dimethoxy group with a 2-fluoro substituent.
- (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine : Features a 3-methylbenzyl group, which increases hydrophobicity and may improve membrane permeability .
- (3-Bromo-4-methoxy-benzyl)-(2,3-dimethoxy-benzyl)-amine (CAS 950148) : Incorporates bromine and methoxy groups, offering sites for further functionalization (e.g., cross-coupling reactions) .
Analogs with Different Heterocyclic Moieties
- (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine (CAS 436086-81-6) : Replaces THF with a furan ring. The unsaturated furan increases aromaticity but reduces solubility compared to THF .
- (2,3-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine : Substitutes THF with a morpholine group, introducing a tertiary amine that enhances water solubility and hydrogen-bonding capacity .
- [2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine (CAS 626216-00-0) : Combines a 3,4-dimethoxyphenethyl group with a methyl-furan, altering steric and electronic profiles .
Pyridine and Triazine Derivatives
- Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate: A triazine-based sulfonylurea herbicide analog, highlighting agricultural applications of amine derivatives .
Comparative Data Table
Research Findings and Implications
- Fluorine or bromine substituents alter electronic profiles, affecting metabolic stability and reactivity .
- Solubility and Bioavailability : THF-containing analogs exhibit higher solubility than furan derivatives due to the saturated oxygenated ring . Morpholine derivatives further improve water solubility .
- Synthetic Utility : Bromine or nitro groups enable further derivatization (e.g., Suzuki coupling), making these compounds versatile intermediates .
Biological Activity
(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is a compound of growing interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its interactions with enzymes and receptors, therapeutic applications, and the underlying mechanisms of action.
Chemical Structure and Properties
The compound consists of a dimethoxybenzyl group and a tetrahydrofuran moiety, which contribute to its unique chemical properties. The presence of methoxy groups enhances lipophilicity, potentially facilitating membrane permeability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors.
- Molecular Targets : The compound has been reported to interact with various enzymes and receptors, influencing their activity and leading to diverse biological effects.
- Biochemical Pathways : It may alter signal transduction pathways, metabolism, or gene expression within cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines such as HeLa and QGY-7701. The mechanisms appear to involve apoptosis induction and cell cycle arrest .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, the compound was tested on HeLa cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Q & A
Q. What are the established synthetic routes for (2,3-dimethoxy-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine, and what key reaction conditions are critical for optimizing yield?
The compound can be synthesized via coupling reactions between substituted benzylamines and tetrahydrofuran-derived intermediates. For example, similar amine derivatives are synthesized using activating agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (HATU) or carbodiimides (e.g., EDC) in tetrahydrofuran (THF) as a solvent. Key conditions include maintaining anhydrous environments, reaction temperatures between 12–23°C, and purification via column chromatography (eluent: dichloromethane/methanol gradients). Reaction monitoring via TLC or LC-MS is essential to optimize intermediates and final product yields .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve the benzyl, tetrahydrofuran, and methoxy groups. Mass spectrometry (ES/MS) provides molecular ion validation. For example, analogous compounds with similar substituents (e.g., 2,3-dihydrobenzofuran-3-amine derivatives) report ES/MS m/z values aligning with calculated molecular weights, ensuring correct molecular formula confirmation .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
The compound is likely soluble in polar aprotic solvents (e.g., THF, DMF) and moderately soluble in chlorinated solvents (dichloromethane). Stability tests under ambient conditions should assess degradation via HPLC, particularly for oxidation-prone methoxy and amine groups. Storage recommendations include inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis or dimerization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for analogous amine derivatives?
Discrepancies in yields often arise from variations in activating agents, stoichiometry, or purification methods. For instance, coupling reactions using HATU vs. EDC/HOBt may yield differences due to HATU’s superior efficiency in amide bond formation. Systematic optimization of equivalents (e.g., 1.2–1.5 equivalents of coupling agent) and reaction times (e.g., 3–24 hours) can mitigate such issues. Parallel small-scale trials with LC-MS monitoring are advised to identify optimal conditions .
Q. What mechanistic insights explain the reactivity of the tetrahydrofuran moiety in this compound during derivatization?
The tetrahydrofuran ring’s oxygen atom acts as a weak electron donor, influencing regioselectivity in alkylation or acylation reactions. For example, in THF-derived amines, the methylene group adjacent to oxygen is susceptible to nucleophilic attack, enabling functionalization at this position. Computational studies (DFT) on similar systems suggest that steric hindrance from the benzyl group may further direct reactivity toward specific sites .
Q. What strategies are recommended for analyzing biological activity when conflicting data arise in receptor-binding assays?
Contradictory binding data may result from assay conditions (e.g., pH, ion concentrations) or compound purity. To address this:
- Validate purity via HPLC (>95%) and NMR.
- Perform dose-response curves across multiple concentrations.
- Use orthogonal assays (e.g., SPR, fluorescence polarization) to confirm binding affinity.
For example, fluorinated pyridine derivatives with structural similarities require rigorous purity checks to avoid false positives in kinase assays .
Q. How can researchers leverage this compound’s structural features for designing enzyme inhibitors?
The methoxy groups on the benzyl ring and the tetrahydrofuran’s oxygen atom provide hydrogen-bonding and hydrophobic interaction sites. Rational design could involve:
- Introducing fluorinated substituents to enhance metabolic stability.
- Modifying the tetrahydrofuran ring to a pyrrolidine or piperidine for improved solubility.
- Docking studies using X-ray crystallography or cryo-EM structures of target enzymes to optimize steric and electronic complementarity .
Methodological Notes
- Synthetic Reproducibility : Always cross-reference solvent quality (anhydrous THF) and reagent freshness (e.g., HATU decomposition over time) to ensure reproducibility .
- Data Validation : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation, especially when structural analogs have overlapping NMR signals .
- Contradiction Resolution : Maintain detailed logs of reaction parameters (temperature, stirring speed) and employ design-of-experiment (DoE) frameworks to identify critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
